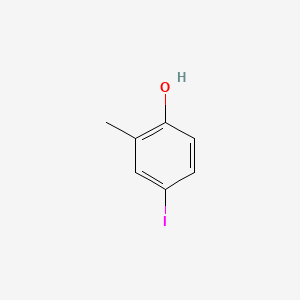

4-Iodo-2-methylphenol

Descripción

Contextualizing Halogenated Phenols in Organic Chemistry Research

Halogenated phenols are a class of compounds fundamental to both industrial and academic research. They are characterized by a phenol (B47542) core substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). mdpi.com These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. lookchem.com The introduction of a halogen atom to the phenolic ring significantly alters its electronic properties and reactivity, providing a chemical handle for further functionalization through various organic reactions, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Beyond their synthetic utility, halogenated phenols are also of significant environmental interest. They can be formed as disinfection byproducts (DBPs) during water treatment processes like chlorination when iodide is present in the source water. acs.orgwalisongo.ac.id The presence of these compounds in the environment is a subject of ongoing research, as their persistence, bioaccumulation, and potential toxicological effects are of concern. acs.org Studies on halogenated phenols investigate their formation mechanisms, environmental fate, and potential for remediation. nih.gov

Significance of 4-Iodo-2-methylphenol within the Iodophenol Class

Within the broader category of halogenated phenols, iodophenols are distinguished by the presence of one or more iodine atoms. There are 19 possible iodophenols when considering positional isomerism. scispace.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatics highly reactive and thus particularly useful in synthetic chemistry, especially in cross-coupling reactions like Sonogashira, Suzuki, and Heck reactions. ontosight.ai

This compound is significant due to its specific applications and research utility:

Synthetic Building Block: It is a key starting reagent in the multi-step synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor δ (PPARδ), which has been investigated as a potential therapeutic agent. scbt.com Its structure allows for precise chemical modifications, making it a valuable precursor for creating complex molecular architectures. ontosight.ai

Environmental and Analytical Chemistry: Research has identified this compound as a disinfection byproduct in chloraminated water, particularly in wastewaters associated with oil and gas extraction. acs.orgwalisongo.ac.id Its presence has prompted studies into its mammalian cell cytotoxicity. acs.orgwalisongo.ac.id Furthermore, related compounds like 2-iodo-4-methylphenol (B175219) have been identified as potent off-flavor compounds in water and food products, underscoring the importance of analytical methods for detecting and studying these substances at trace levels. researchgate.netresearchgate.net

Materials Science and Physical Chemistry: The compound has been used in fundamental research to understand chemical processes in advanced materials. For instance, it was a subject of study in experiments involving extreme ultraviolet (EUV) radiation to investigate molecular fragmentation pathways, which is relevant to the development of new photoresist materials for semiconductor lithography. aip.org

Research Gaps and Future Directions in this compound Studies

Despite its established utility, several areas concerning this compound remain underexplored, presenting opportunities for future research.

Expanded Synthetic Applications: While its use in the synthesis of GW501516 is well-documented, the full synthetic potential of this compound is yet to be realized. scbt.com Future research could focus on utilizing it as a platform for generating libraries of novel compounds. Its reactive iodine atom makes it an ideal candidate for various cross-coupling reactions to synthesize new derivatives. scispace.commdpi.com Exploring its use in developing new catalytic systems or functional materials remains a promising avenue.

Comprehensive Mechanistic and Toxicological Studies: Initial studies have assessed the cytotoxicity of this compound as an environmental contaminant. acs.orgwalisongo.ac.id However, there is a gap in the comprehensive understanding of its mechanism of toxicity and its long-term effects. Future investigations could delve into its metabolic pathways, interactions with specific cellular targets, and its potential as an endocrine disruptor, building upon the broader knowledge base of halogenated phenolic compounds. acs.org

Environmental Fate and Degradation: The identification of this compound in water sources necessitates further research into its environmental persistence, mobility, and degradation pathways. acs.orgresearchgate.net Studies focusing on its photochemical degradation, microbial breakdown, and transformation into other products in various environmental compartments would provide a clearer picture of its ecological impact. mdpi.comnih.gov

Advanced Computational Analysis: Computational methods like Density Functional Theory (DFT) have been applied to study related phenolic structures to understand their geometry, electronic properties, and reactivity. researchgate.netresearchgate.net While some computational data for this compound exists, more in-depth theoretical studies could be conducted. These could predict the properties of its yet-to-be-synthesized derivatives, model its interaction with biological receptors, and provide deeper insights into its reaction mechanisms, thereby guiding future experimental research.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 60577-30-2 sigmaaldrich.com |

| Molecular Formula | C₇H₇IO sigmaaldrich.com |

| Molecular Weight | 234.03 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 67-68 °C sigmaaldrich.com |

| Boiling Point | 105-110 °C at 2 mmHg sigmaaldrich.com |

| Solubility | Limited solubility in water, soluble in organic solvents. scbt.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBDSSKIWDFOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209379 | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-30-2 | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Iodo 2 Methylphenol

Established Synthetic Routes for 4-Iodo-2-methylphenol

Direct Iodination of 2-Methylphenol and Derivatives

Direct iodination of 2-methylphenol represents a primary pathway for the synthesis of this compound. This reaction is a form of electrophilic aromatic substitution, where an iodine atom is introduced onto the benzene (B151609) ring. The hydroxyl (-OH) and methyl (-CH₃) groups already present on the ring play a crucial role in directing the position of the incoming electrophile. The hydroxyl group is a potent activating group, significantly increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. unizin.org This activation is strongest at the ortho and para positions relative to the hydroxyl group. unizin.org

The methyl group is also an activating group, albeit weaker than the hydroxyl group, and similarly directs incoming electrophiles to the ortho and para positions. stackexchange.com In the case of 2-methylphenol, the positions ortho to the hydroxyl group are at C6 and the position para is at C4. The methyl group at C2 directs to C3, C5, and C6. The concerted effect of these two groups enhances the nucleophilicity of the ring, facilitating the substitution reaction. nih.gov

Iodination Utilizing Specific Reagents (e.g., Sodium Hypochlorite (B82951) and Sodium Iodide in situ)

A common and effective method for the iodination of 2-methylphenol involves the in situ generation of an iodinating agent from sodium hypochlorite (NaOCl) and sodium iodide (NaI). In this process, sodium hypochlorite, a strong oxidizing agent, oxidizes iodide ions (I⁻) from sodium iodide to a more electrophilic iodine species, which can then readily react with the activated aromatic ring of 2-methylphenol. This method is advantageous as it avoids the direct handling of molecular iodine and often leads to cleaner reactions with high yields. The reaction is typically carried out in a suitable solvent system, and the reactive iodine species is consumed as it is formed, which can help to control the reaction and minimize side products.

Diazonium Salt Methods for Aryl Halide Synthesis

The synthesis of aryl halides, including this compound, can also be achieved through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. byjus.comwikipedia.org This method is particularly useful when direct iodination proves difficult or results in a mixture of isomers that are challenging to separate. The general two-step process involves: byjus.com

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com For the synthesis of this compound, the starting material would be 4-amino-2-methylphenol.

Substitution : The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), and it is readily displaced by the iodide ion to yield the corresponding aryl iodide. masterorganicchemistry.com

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring and offers an alternative route to this compound, often with high regiochemical purity. geeksforgeeks.orgnih.gov

Regioselectivity in the Synthesis of this compound and Related Isomers

Steric and Electronic Influences on Iodination Position

The regioselectivity of the iodination of 2-methylphenol is governed by a combination of electronic and steric effects exerted by the hydroxyl and methyl substituents.

Electronic Effects: Both the hydroxyl and methyl groups are electron-donating and therefore ortho-, para-directing. unizin.orglibretexts.org The hydroxyl group at C1 strongly activates the C4 (para) and C6 (ortho) positions through resonance. The methyl group at C2 provides additional activation, primarily through an inductive effect, to the C3, C5, and C6 positions. The cumulative electronic effect of both groups results in the highest electron density at the C4 and C6 positions, making them the most favorable sites for electrophilic attack.

Steric Effects: Steric hindrance plays a significant role in determining the final product distribution. nih.gov The methyl group at the C2 position can sterically hinder the approach of the electrophile to the adjacent C3 and, to some extent, the C6 position. The C4 position, being relatively unhindered, is often the preferred site of substitution, leading to the formation of this compound as the major product. The balance between the strong electronic activation at the ortho position (C6) and the steric hindrance from the adjacent methyl group often dictates the ratio of 4-iodo to 6-iodo isomers.

Control of Regioselectivity in Halogenation Reactions

Controlling the regioselectivity in the halogenation of substituted phenols is a key challenge in synthetic organic chemistry. scientificupdate.com Several strategies can be employed to favor the formation of a specific isomer, such as this compound.

One approach is the use of specific catalysts or reaction conditions that can influence the steric environment of the reaction. For instance, the use of bulky iodinating agents might further disfavor substitution at the sterically hindered ortho position. Additionally, solvent effects can play a role in modulating the reactivity and selectivity of the iodination reaction.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on developing environmentally benign chemical processes. In the synthesis of this compound, this involves minimizing hazardous solvents and reagents, reducing reaction times, and improving energy efficiency.

Traditional iodination methods often rely on molecular iodine in the presence of an oxidizing agent or a strong acid catalyst, frequently using toxic organic solvents. acs.org Green approaches aim to eliminate these components. One effective, environmentally friendly method for the iodination of phenols is the use of N-Iodosuccinimide (NIS) under solvent-free, solid-state conditions. colab.wsresearchgate.net

This technique, known as mechanochemistry, involves the grinding of reactants at room temperature. colab.wsbeilstein-journals.org The mechanical energy supplied during grinding facilitates the reaction between the phenol (B47542) and the iodinating agent. This method offers significant advantages, including short reaction times (often 5–8 minutes), high product yields (typically 94–99%), and a simple, non-hazardous work-up procedure. researchgate.net Phenols, which can be sensitive to oxidation, are iodinated smoothly under these conditions. researchgate.net To further enhance the process and control regioselectivity, a liquid-assisted grinding (LAG) agent like Polyethylene glycol (PEG-400) can be used, which is considered a green solvent. beilstein-journals.org This approach avoids the use of toxic solvents and corrosive acids, aligning with the core principles of green chemistry. beilstein-journals.org

Table 1: Comparison of Halogenation Methods

| Feature | Traditional Method | Solvent-Free Grinding (NIS) |

| Solvent | Often toxic organic solvents | None or green auxiliary (e.g., PEG-400) |

| Catalyst | Typically strong acid or oxidizing agent | Catalyst-free |

| Reaction Time | Hours to days | 5–15 minutes |

| Byproducts | Corrosive byproducts (e.g., HI) | Recyclable succinimide |

| Yields | Variable | High (94-99%) |

| Conditions | Often requires heating | Room temperature |

This table provides a generalized comparison based on typical findings in the referenced literature.

The application of ultrasonic irradiation in organic synthesis is a key green chemistry technique that can significantly enhance reaction rates and efficiencies. nih.govnih.gov This method, known as sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extreme temperatures and pressures, which can accelerate chemical reactions. researchgate.net

In the context of halogenation, ultrasound has been shown to dramatically reduce reaction times for the functionalization of aromatic compounds, including iodination. nih.gov For instance, the ultrasound-assisted iodination of imidazo[1,2-α]pyridines using I₂/TBHP showed a significant rate enhancement compared to conventional heating. nih.gov The cavitation effect improves mass transportation and diffusivity of reagents, leading to higher yields in shorter periods. nih.govresearchgate.net This energy-efficient protocol can often be performed at ambient temperature, avoiding the need for conventional heating. researchgate.net The use of ultrasound can destroy cell structures in plant-based materials, facilitating the release of compounds, a principle that can be applied to enhance reagent interaction in heterogeneous reaction mixtures. nih.govmdpi.com

Derivatization of this compound

This compound can serve as a precursor for the synthesis of more complex molecules, such as Schiff bases. Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). chemsociety.org.ng

Since this compound does not possess a carbonyl group, a preliminary step is required to introduce one. A standard method for this is the Reimer-Tiemann reaction , which achieves ortho-formylation of phenols. wikipedia.orgallen.in In this reaction, the phenol is treated with chloroform (B151607) (CHCl₃) in a strong basic solution (e.g., NaOH). This process generates a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which attacks the electron-rich phenoxide ring, preferentially at the ortho position, to introduce a formyl (-CHO) group. wikipedia.orgstackexchange.com For this compound, this would yield 5-Iodo-3-methylsalicylaldehyde .

Once the aldehyde derivative is synthesized, it can be condensed with a primary amine (R-NH₂) in a suitable solvent like ethanol (B145695) to form the corresponding Schiff base. This reaction typically proceeds under mild heating or stirring. chemsociety.org.ngresearchgate.net

Table 2: Two-Step Synthesis of a Schiff Base from this compound

| Step | Reaction Name | Reactants | Product |

| 1 | Reimer-Tiemann Formylation | This compound + Chloroform (CHCl₃) + Base (NaOH) | 5-Iodo-3-methylsalicylaldehyde |

| 2 | Schiff Base Condensation | 5-Iodo-3-methylsalicylaldehyde + Primary Amine (R-NH₂) | (E)-2-(((R)-imino)methyl)-5-iodo-3-methylphenol |

This table outlines the general synthetic pathway.

Schiff bases derived from salicylaldehydes, such as the one synthesized from this compound, are excellent chelating ligands for a wide variety of metal ions. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows the Schiff base to act as a bidentate ligand, coordinating with a central metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen.

The synthesis of these metal complexes is generally straightforward. It typically involves mixing an ethanolic solution of the Schiff base ligand with an ethanolic or aqueous solution of a metal salt (e.g., CoCl₂, Cu(OAc)₂, NiCl₂) in a specific molar ratio, often 2:1 (ligand:metal). chemsociety.org.ngresearchgate.net The reaction mixture is often stirred and may be heated under reflux, leading to the precipitation of the metal complex. The resulting complexes are often colored, stable solids. A variety of transition metals can be used to form these complexes, leading to different geometries and properties.

Table 3: Common Metal Complexes with Schiff Base Ligands

| Metal Ion | Typical Coordination Geometry |

| Cobalt(II) | Octahedral / Tetrahedral |

| Nickel(II) | Square Planar / Octahedral |

| Copper(II) | Square Planar / Tetrahedral |

| Zinc(II) | Tetrahedral |

This table lists common metal ions used and their typical resulting coordination geometries.

Advanced Spectroscopic and Crystallographic Characterization in 4 Iodo 2 Methylphenol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-iodo-2-methylphenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed information about its electronic and vibrational states, as well as the specific environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each unique proton and carbon atom within this compound. youtube.com

In ¹H NMR, the chemical shifts of the protons are influenced by the electron density of their surroundings. The aromatic protons of this compound would exhibit distinct signals, with their positions shifted by the effects of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing iodo (-I) group. Similarly, the methyl protons would appear as a characteristic singlet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. youtube.com The spectrum of this compound would show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are particularly informative, revealing the electronic influence of the different substituents on the ring.

Interactive Table: Predicted NMR Data for this compound Note: The following is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl Protons | ¹H | ~2.2 | Singlet |

| Aromatic Protons | ¹H | 6.8 - 7.5 | Multiplet/Doublet |

| Hydroxyl Proton | ¹H | 4.5 - 5.5 | Singlet (broad) |

| Methyl Carbon | ¹³C | ~15-20 | - |

| C-I (Aromatic) | ¹³C | ~85-95 | - |

| C-OH (Aromatic) | ¹³C | ~150-155 | - |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The FTIR spectrum of this compound provides a unique "fingerprint" based on its vibrational modes. docbrown.info

Key absorptions in the spectrum confirm the presence of the hydroxyl, methyl, and substituted aromatic functionalities. The C-I stretching vibration is also a characteristic feature, although it appears in the low-frequency region of the spectrum.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Methyl C-H | Stretching | 2850 - 2975 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O | Stretching | 1210 - 1320 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to gain insight into its structure through fragmentation patterns. The molecular formula of this compound is C₇H₇IO, with a calculated molecular weight of approximately 234.03 g/mol . nih.govscbt.comsigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z ≈ 234. The presence of iodine, which has one stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion. Fragmentation of the parent ion can lead to the loss of various groups, such as the methyl group (CH₃) or the iodine atom (I), resulting in characteristic fragment ions that help to confirm the structure. For instance, loss of the iodine atom would lead to a significant peak at m/z ≈ 107.

Interactive Table: Expected Mass Spectrometry Peaks for this compound

| m/z Value (approx.) | Proposed Ion/Fragment | Significance |

|---|---|---|

| 234 | [C₇H₇IO]⁺ | Molecular Ion (M⁺) |

| 219 | [C₆H₄IO]⁺ | Loss of CH₃ |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.comyoutube.com The absorption spectrum is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems.

For this compound, the benzene ring constitutes a chromophore. The electronic transitions observed are typically π → π* transitions. libretexts.org The presence of substituents like -OH, -CH₃, and -I on the benzene ring can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and affect the intensity of the absorption. These transitions provide information about the conjugation and electronic properties of the molecule.

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, typically UV photons (UPS) or X-rays (XPS). The resulting spectrum provides direct information about the energies of the molecular orbitals.

For halogenated phenols, PES can distinguish between the π-orbitals of the benzene ring and the lone-pair orbitals of the oxygen and halogen atoms. In this compound, the spectrum would reveal ionization bands corresponding to the nitroxide group, which appears to be largely unaffected by the substituent group. csu.edu.au Analysis of the electronic structure can be supported by DFT calculations to assign the observed bands to specific molecular orbitals. This provides a detailed picture of the electronic structure and bonding within the molecule.

X-ray Crystallography for Definitive Regiochemical and Conformational Analysis

While spectroscopic techniques provide invaluable data on molecular connectivity and electronic structure, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms can be determined.

A successful crystallographic analysis of this compound would provide definitive proof of its regiochemistry, confirming the 1, 2, and 4 positions of the hydroxyl, methyl, and iodo substituents on the phenol (B47542) ring. Furthermore, it would reveal detailed conformational information, such as:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular planarity: The degree to which the benzene ring is planar.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between the hydroxyl groups of adjacent molecules) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Such structural data is crucial for understanding the physical properties of the compound and for computational modeling studies.

Single-Crystal X-ray Diffraction (SCXRD) for Iodinated Phenol Derivatives

Single-crystal X-ray diffraction is an indispensable tool for determining the precise molecular structure of crystalline solids. In the research of this compound derivatives, SCXRD analysis unambiguously confirms the crystalline structure and provides detailed geometric parameters, including bond lengths, bond angles, and unit cell dimensions.

For instance, the Schiff base derivative, (E)-4-Iodo-2-[(phenylimino)methyl]phenol, was crystallized using a slow evaporation technique. ijpronline.com Its structure was confirmed by SCXRD, which revealed that the compound crystallizes in the orthorhombic system with a non-centrosymmetric space group, Pca21. ijpronline.comnih.gov Another derivative, 4-iodo-2,6-di(morpholinomethyl)phenol, was found to crystallize in the monoclinic space group P21/c. researchgate.net These studies provide foundational data that are crucial for further analysis of the compound's solid-state behavior.

Below is a table summarizing the crystallographic data for selected iodinated phenol derivatives.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| (E)-4-Iodo-2-[(phenylimino)methyl]phenol ijpronline.comnih.gov | C13H10INO | Orthorhombic | Pca21 | a = 7.0848 Å, b = 26.422 Å, c = 6.2664 Å |

| 4-Iodo-2,6-di(morpholinomethyl)phenol researchgate.net | C16H23IN2O3 | Monoclinic | P21/c | a = 11.189 Å, b = 10.198 Å, c = 16.488 Å, β = 109.28° |

| (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol iucr.org | C14H12INO | Orthorhombic | P212121 | a = 8.1730 Å, b = 11.8143 Å, c = 13.1721 Å |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds and, significantly, halogen bonds play pivotal roles in dictating the supramolecular architecture.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.comacs.org This is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole, located opposite the covalent bond. acs.org In the crystal structures of iodo-substituted organic molecules, short intermolecular I⋯O interactions are a common and significant feature. mdpi.com For example, studies on 2-iodo-phenyl methyl-amides have revealed short I⋯O halogen bonds with distances around 3.012 to 3.057 Å, which direct the assembly of molecules into chains or dimers. mdpi.com These interactions are typically linear, with C—I⋯O angles approaching 180°. mdpi.comacs.org The presence of the iodine atom in this compound and its derivatives makes halogen bonding a key interaction to consider in their crystal engineering.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

To quantitatively analyze the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis is employed. rsc.orgmdpi.com This method partitions crystal space, allowing for the visualization and quantification of all intermolecular contacts experienced by a molecule. rsc.org The analysis generates two-dimensional "fingerprint plots," which summarize the nature and type of these interactions. rsc.org

The table below shows the percentage contributions of the most significant intermolecular contacts for a representative iodinated phenol derivative, as determined by Hirshfeld surface analysis. iucr.org

| Contact Type | Contribution (%) |

| H⋯H | 37.1% |

| C⋯H / H⋯C | 30.1% |

| I⋯H / H⋯I | 18.0% |

| O⋯H / H⋯O | 6.4% |

| N⋯H / H⋯N | 3.6% |

| C⋯C | 23.3% |

These analyses confirm the importance of hydrogen- and halogen-based contacts and provide a detailed quantitative picture of the forces holding the crystal lattice together. iucr.orgnih.gov

Conformational Analysis of this compound Derivatives in Crystalline State

The conformation of a molecule in its crystalline state is a result of the interplay between intramolecular steric effects and intermolecular packing forces. SCXRD data provides the precise dihedral angles and torsional arrangements that define this conformation.

Derivatives of this compound often exhibit non-planar structures. For instance, in (E)-4-Iodo-2-[(phenylimino)methyl]phenol, the two aryl rings are twisted with respect to each other, with a dihedral angle of 44.5(9)°. researchgate.net A similar twisted conformation is seen in 2-{[(4-iodo-phenyl)imino]-methyl}-4-nitro-phenol, where the dihedral angle between the iodobenzene ring and the phenol ring is 39.1(2)°. nih.gov This twisting is a common feature, preventing the molecule from adopting a fully planar geometry.

In more complex derivatives, such as 4-iodo-2,6-di(morpholinomethyl)phenol, the substituent groups also adopt specific conformations. In this case, the morpholine rings were found to exist in a stable chair conformation within the crystal structure. researchgate.net In other examples, like cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide, the methyl-amide group adopts a syn conformation and is oriented perpendicular to the benzene ring's plane, a conformation that appears well-suited for certain intramolecular reactions. mdpi.com These specific solid-state conformations are critical for understanding the chemical and physical properties of these materials.

Computational Chemistry and Modeling of 4 Iodo 2 Methylphenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and optimal geometry of a compound.

Density Functional Theory (DFT) Studies (e.g., B3LYP, 6-311G++, 6-31G(d,p))

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. orientjchem.org This method, often paired with basis sets like 6-311G++ or 6-31G(d,p), provides a balance of accuracy and computational efficiency for studying organic molecules. researchgate.netnih.gov

DFT calculations are employed to optimize the molecular geometry of 4-iodo-2-methylphenol, determining its most stable three-dimensional conformation by finding the local energy minimum on the potential energy surface. grafiati.com These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not detailed in the provided search results, typical optimized geometric parameters for substituted phenols can be calculated to high precision.

Table 1: Predicted Geometric Parameters of this compound (Illustrative) This table is illustrative, based on typical values for similar compounds calculated using DFT methods.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | 2.10 |

| C-O | 1.36 |

| O-H | 0.96 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-CH₃ | 1.51 |

| Bond Angles (°) ** | |

| C-C-I | 119.5 |

| C-C-O | 121.0 |

| C-O-H | 109.0 |

| Dihedral Angles (°) ** | |

| C-C-O-H | 0.0 / 180.0 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is expected around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas represent electron-deficient regions, which are favorable sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a significant positive potential, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas, typically found over the carbon atoms of the aromatic ring, have an intermediate potential.

The MEP surface provides critical insights into intermolecular interactions, as it highlights the regions where the molecule is most likely to interact with other polar molecules or ions. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These two orbitals are crucial for determining a molecule's electronic properties and chemical reactivity. ossila.comnih.gov

HOMO: The highest energy orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO indicates a better electron donor. ossila.com

LUMO: The lowest energy orbital devoid of electrons. The energy of the LUMO (ELUMO) is associated with the molecule's ability to accept electrons; a lower ELUMO suggests a better electron acceptor. ossila.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a small gap suggests the molecule is more reactive. libretexts.org

DFT calculations at the B3LYP level can accurately predict these orbital energies. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative) This table is illustrative and provides representative values based on DFT calculations for similar phenolic compounds.

| Property | Value (eV) |

| EHOMO | -6.1 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Chemical Activity Descriptors (e.g., Global and Local Reactivity Indices)

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated within the framework of conceptual DFT. chemrxiv.orgchemrxiv.org These indices help to quantify the chemical reactivity and stability of a molecule. researchgate.netscielo.org.mx

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." imist.ma

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ -(I + A) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). imist.ma

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. imist.ma

Table 3: Global Reactivity Descriptors for this compound (Illustrative) Values are derived from the illustrative HOMO and LUMO energies in Table 2.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.1 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.65 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.72 |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular modeling techniques such as docking and dynamics simulations are essential for predicting how a small molecule like this compound might interact with biological macromolecules, providing a basis for understanding its potential pharmacological or toxicological effects.

Ligand-Protein Binding Affinity Prediction (e.g., Cytochrome P450, Thyroid Receptors)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. mdpi.com It employs scoring functions to estimate the binding affinity, helping to identify potential inhibitors or substrates for enzymes and receptors. researchgate.net

Cytochrome P450 (CYP) Enzymes: CYP enzymes are a superfamily of proteins involved in the metabolism of a vast number of xenobiotics. nih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. Docking studies can predict whether this compound can fit into the active site of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). mdpi.commdpi.com Such studies would identify key interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar residues in the active site, or hydrophobic interactions between the aromatic ring and nonpolar residues. For instance, studies on similar phenolic compounds show interactions with the heme group and specific amino acids within the active site. nih.gov

Thyroid Receptors (TRs): Thyroid receptors are ligand-activated transcription factors that play a crucial role in development and metabolism. Compounds that interfere with TRs can act as endocrine disruptors. nih.gov Docking simulations can be used to assess the potential of this compound to bind to the ligand-binding pocket of TRs. researchgate.netamazonaws.com The model would predict binding modes and estimate the binding energy, indicating whether the compound might act as an agonist or antagonist. Key interactions would likely involve the phenolic hydroxyl group forming hydrogen bonds with polar residues, similar to the native thyroid hormones.

Table 4: Illustrative Molecular Docking Results for this compound This table presents hypothetical docking scores and key interacting residues for this compound with selected protein targets, based on typical findings for similar ligands.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cytochrome P450 2C9 | 4NZ2 | -7.2 | Arg108, Phe114, Ala297 |

| Cytochrome P450 3A4 | 4K9W | -6.8 | Ser119, Arg212, Phe304 |

| Thyroid Receptor β | 3GWS | -8.1 | Arg282, Asn331, His435 |

Investigation of Halogen Bonding in Protein-Ligand Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the case of this compound, the iodine atom can act as a potent halogen bond donor. Computational studies on similar iodinated phenol (B47542) derivatives have elucidated the nature and strength of these interactions in protein-ligand complexes.

The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-I covalent bond. This positive region can interact favorably with electron-rich atoms such as oxygen, nitrogen, and sulfur, which are commonly found in the side chains of amino acids or the protein backbone.

Quantum mechanical calculations on model systems involving iodophenols and protein fragments have demonstrated that the strength of these halogen bonds can be comparable to or even stronger than conventional hydrogen bonds. The directionality of the C-I•••O/N/S interaction is a key feature, typically exhibiting a preference for a near-linear arrangement.

Molecular dynamics simulations of iodinated ligands within protein binding pockets have revealed that halogen bonds can significantly contribute to the binding affinity and specificity of a ligand. These simulations show that the iodine atom of a ligand can form persistent interactions with backbone carbonyl oxygens or the side chains of residues like serine, threonine, aspartate, and glutamate.

To illustrate the potential halogen bonding interactions of this compound, the following table presents hypothetical interaction energies and geometries with various amino acid residues, based on computational models of similar iodinated compounds.

| Interacting Residue | Acceptor Atom | Interaction Distance (Å) | Interaction Energy (kcal/mol) |

| Glycine (backbone) | O | 2.8 | -4.5 |

| Serine (side chain) | O | 2.9 | -4.1 |

| Aspartate (side chain) | O | 2.7 | -5.2 |

| Histidine (side chain) | N | 3.0 | -3.8 |

This table presents illustrative data derived from computational models of iodinated phenol derivatives to demonstrate potential halogen bonding interactions of this compound.

Conformational Changes and Stability in Biological Environments

The conformational flexibility of this compound, although limited, plays a crucial role in its interaction with biological targets. The primary degrees of freedom are the rotation of the hydroxyl (-OH) and methyl (-CH3) groups attached to the phenol ring.

Computational studies, such as potential energy surface scans, can predict the rotational barriers for these groups. In an aqueous biological environment, the orientation of the hydroxyl group is significantly influenced by its ability to form hydrogen bonds with surrounding water molecules or protein residues. This can lead to a stabilization of specific conformations that might differ from the gas phase or a non-polar solvent.

Molecular dynamics simulations in explicit solvent can provide a detailed picture of the conformational landscape of this compound in a biological milieu. These simulations can reveal the preferred orientations of the functional groups and the timescale of their conformational transitions. The presence of the bulky iodine atom can also impose steric constraints that influence the preferred rotational angles of the adjacent methyl group.

The stability of different conformers can be quantified by calculating their relative free energies. The following table provides a hypothetical representation of the relative energies and populations of different rotamers of the hydroxyl group in this compound in a simulated aqueous environment.

| Hydroxyl Group Orientation (Dihedral Angle) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar to methyl) | 1.2 | 15 |

| 180° (anti-periplanar to methyl) | 0.0 | 85 |

This table contains hypothetical data based on computational analysis of substituted phenols to illustrate the conformational preferences of this compound.

Crystal Structure Prediction and Engineering using Computational Methods

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). For a molecule like this compound, CSP methods can be employed to identify potential polymorphic forms, which are different crystal structures of the same compound.

CSP typically involves two main steps: generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. A variety of computational methods are used for this purpose, including molecular mechanics force fields, and more accurate quantum mechanical methods like Density Functional Theory (DFT), often with corrections for dispersion interactions.

The intermolecular interactions that govern the crystal packing of this compound would include hydrogen bonding from the hydroxyl group, halogen bonding from the iodine atom, and van der Waals interactions. The interplay of these interactions can lead to the formation of complex and diverse crystal structures.

Computational crystal engineering involves the rational design of crystal structures with desired properties. By understanding the key intermolecular interactions, it is possible to computationally design co-crystals of this compound with other molecules (co-formers) to modify its physicochemical properties. For instance, selecting co-formers with strong hydrogen bond acceptors could lead to predictable hydrogen bonding patterns in the resulting co-crystal.

The following table summarizes the key computational methods and their roles in the crystal structure prediction and engineering of a molecule like this compound.

| Computational Method | Application in Crystal Structure Prediction & Engineering |

| Molecular Mechanics (MM) | Rapid generation and initial energy ranking of a large number of possible crystal structures. |

| Density Functional Theory (DFT) | Accurate calculation of lattice energies for a smaller set of promising crystal structures identified by MM methods. |

| Symmetry-search algorithms | Efficiently explores different space groups to generate diverse and symmetric packing arrangements. |

| Molecular Dynamics (MD) | Simulates the stability of predicted crystal structures at finite temperatures and can help in understanding phase transitions. |

This table outlines the application of common computational methods in the field of crystal structure prediction for organic molecules.

Reactivity and Reaction Mechanisms of 4 Iodo 2 Methylphenol

Electrophilic Aromatic Substitution Reactions Involving the Phenolic Ring

The phenolic ring of 4-Iodo-2-methylphenol is highly susceptible to electrophilic aromatic substitution (EAS), a reactivity pattern dictated by the cumulative electronic effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgscielo.org.mx Similarly, the methyl (-CH₃) group is an activating, ortho-, para-director through an inductive effect and hyperconjugation. Conversely, the iodine (-I) atom is a deactivating group due to its inductive electron-withdrawing effect, but it still directs incoming electrophiles to the ortho and para positions through resonance. masterorganicchemistry.com

In this compound, these effects combine to determine the regioselectivity of substitution. The positions on the ring are:

Position 1: Carbon bearing the -OH group.

Position 2: Carbon bearing the -CH₃ group.

Position 3: Hydrogen-substituted carbon, ortho to -OH and meta to -I.

Position 4: Carbon bearing the -I group.

Position 5: Hydrogen-substituted carbon, meta to -OH and ortho to -I.

Position 6: Hydrogen-substituted carbon, ortho to -OH and meta to -CH₃.

The directing power of the hydroxyl group is dominant. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho and para to it. Since the para position is already occupied by the iodine atom, substitution occurs primarily at the available ortho positions, namely positions 3 and 6. Between these, position 6 is sterically hindered by the adjacent methyl group. Consequently, electrophilic substitution on this compound is expected to yield the product substituted at position 3 as the major isomer.

Role of the Iodine Atom in Directed Chemical Transformations

The iodine atom, while influencing the electrophilic substitution on the ring, also serves as a versatile functional group for directed chemical transformations. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a prime site for various reactions, most notably metal-catalyzed cross-coupling reactions.

Aryl iodides like this compound are excellent substrates for reactions such as:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, creating a C-C triple bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

In these transformations, the reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst into the C-I bond, a step that is highly favorable for aryl iodides. This is followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Furthermore, the iodine atom can participate in radical reactions, such as dehalogenation using reagents like tributyltin hydride, which proceeds via a radical chain mechanism. libretexts.org It can also be involved in halogen atom transfer processes, initiating radical cyclizations in appropriately designed molecules. nih.gov

Radical Reactions and Oxidative Processes

Beyond targeted substitutions, this compound is subject to degradation through radical reactions and oxidative processes, particularly relevant in environmental and water treatment contexts.

Oxidation by Ferrate(VI) and Deiodination Mechanisms

Ferrate(VI) (FeO₄²⁻) is a powerful oxidizing agent used in water treatment due to its high reactivity and the fact that its reduction product, Fe(III), is a coagulant. scispace.com The oxidation of phenols by ferrate(VI) is a complex process involving multiple pathways. The reaction rate is highly pH-dependent and is influenced by the substituents on the phenolic ring. Electron-donating groups, such as the methyl group in this compound, increase the electron density of the aromatic ring, making it more susceptible to oxidation and thus increasing the reaction rate. researchgate.net

The oxidation process can be initiated by:

One-electron transfer: Ferrate(VI) abstracts an electron from the phenol (B47542) to form a phenoxyl radical and ferrate(V).

Two-electron transfer: This pathway can lead to the formation of hydroxylated products.

The intermediate iron species, ferrate(V) and ferrate(IV), are also highly reactive and contribute to the degradation of the parent compound. nih.govnih.gov

During the oxidation of this compound by ferrate(VI), deiodination (cleavage of the C-I bond) is a significant process. The mechanism can proceed through several routes:

Oxidation of the Phenolic Ring: The formation of a phenoxyl radical or other oxidized intermediates can destabilize the C-I bond, leading to the release of an iodine radical (I•) or iodide ion (I⁻).

Direct Attack on Iodine: Ferrate(VI) or its intermediates could potentially oxidize the iodine atom directly, leading to a more labile C-I bond.

Reaction with Secondary Oxidants: In systems containing iodide, ferrate(VI) can react with the released I⁻ to generate other reactive species like hypoiodous acid (HOI), which can further react with the organic molecule. scispace.com

| Compound | Rate Constant (k) at pH 8.0 (M⁻¹s⁻¹) |

| 4-methylphenol | 1.1 x 10³ |

| 2,4-dimethylphenol | 9.8 x 10³ |

| Nonylphenol | ~4.0 x 10² |

This table presents the second-order rate constants for the oxidation of various alkylphenols by Ferrate(VI), demonstrating the accelerating effect of electron-donating alkyl groups on the reaction rate. Data sourced from studies on alkylphenol oxidation. researchgate.net

Formation of Oxidative Degradation Products

The oxidation of this compound by strong oxidants like ferrate(VI) leads to a variety of degradation products. Based on studies of phenol oxidation, the primary products arise from the destruction of the aromatic system and coupling of radical intermediates. nih.gov

Likely degradation products include:

Benzoquinones: Oxidation of the di-substituted phenol ring is expected to yield 2-methyl-1,4-benzoquinone as a major initial product, following the loss of the iodine atom.

Hydroxylated Derivatives: Further oxidation can introduce additional hydroxyl groups onto the aromatic ring before cleavage occurs.

Ring Cleavage Products: Ultimately, the aromatic ring is broken down into smaller, aliphatic carboxylic acids and aldehydes.

Dimeric and Polymeric Products: The phenoxyl radicals formed during the initial one-electron transfer step can couple to form biphenol derivatives and larger polymeric structures, which may precipitate out of solution. nih.gov

The iodine atom is released from the organic structure and converted to inorganic forms, primarily iodide and subsequently iodate (B108269).

Applications of 4 Iodo 2 Methylphenol in Advanced Organic Synthesis

Role as a Precursor in Complex Molecule Synthesis

4-Iodo-2-methylphenol is a versatile precursor in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a hydroxyl group, a methyl group, and an iodine atom. These groups offer multiple reaction sites, allowing for a variety of chemical transformations. The hydroxyl group can be readily converted into an ether or an ester, or it can direct electrophilic aromatic substitution. The iodine atom is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental for the formation of new carbon-carbon bonds nih.gov.

The direct iodination of 2-methylphenol is a common method for the preparation of this compound sigmaaldrich.com. One established method involves the in-situ generation of a reagent from sodium hypochlorite (B82951) and sodium iodide in aqueous alcohol solvents to directly iodinate 2-methylphenol sigmaaldrich.com. Phenols are highly activated aromatic compounds, and their iodination typically proceeds smoothly, with the reaction often occurring at the para position due to less steric hindrance manac-inc.co.jpdtu.dk.

Building Block in Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different biological activities rsc.org. Phenols and their derivatives are considered highly relevant motifs and are frequently encountered in the structures of natural products and blockbuster drugs researchgate.net. The phenol (B47542) scaffold is a recurring and significant feature in many approved small-molecule pharmaceuticals acs.org. The versatility of the phenol group allows for modifications that can fine-tune a compound's pharmacological properties.

This compound serves as a valuable building block for such scaffolds. Its substituted phenyl ring provides a rigid framework that can be further elaborated. The presence of the iodine atom is particularly advantageous for scaffold hopping and the creation of diverse molecular libraries through cross-coupling reactions, enabling the exploration of a wider chemical space in the search for new therapeutic agents rsc.org.

A significant application of this compound is its use as a starting reagent in the synthesis of GW501516, a potent and selective agonist for the peroxisome proliferator-activated receptor δ (PPARδ) sigmaaldrich.comscbt.comchemicalbook.com. PPARδ is a nuclear transcription factor that plays a crucial role in regulating various biological processes, including lipid and lipoprotein metabolism, mitochondrial respiration, and skeletal muscle reprogramming.

The synthesis of GW501516 from this compound highlights the latter's importance as a key building block in constructing this complex therapeutic agent. The iodinated phenol moiety is a critical component of the final molecular structure of GW501516.

The synthesis of thyroid hormones and their analogues often involves the use of iodinated phenolic compounds vu.edu.aursc.orgiisc.ac.in. Thyroid hormones, such as L-tetraiodothyronine (thyroxine, T4) and L-triiodothyronine (T3), are crucial for growth, development, and metabolism vu.edu.auiisc.ac.in. The core structure of these hormones features an iodinated diphenyl ether moiety.

The synthesis of analogues of these hormones often mimics the biological synthesis pathway, which involves the iodination of tyrosine residues on a thyroglobulin scaffold colostate.edumyendoconsult.com. Chemical syntheses of thyroid hormone analogues have been developed that utilize the condensation of substituted phenols with other aromatic rings to form the characteristic diphenyl ether structure rsc.org. Given that this compound is a readily available iodinated phenol, it represents a potential precursor for the synthesis of novel thyroid hormone analogues, where the specific substitution pattern can be exploited to modulate the biological activity and selectivity of the resulting compounds.

The role of this compound in the development of anti-obesity drug candidates is intrinsically linked to its use in the synthesis of the PPARδ agonist, GW501516 sigmaaldrich.comscbt.comchemicalbook.com. GW501516 has been investigated as a potential anti-obesity drug due to the role of PPARδ in regulating fat metabolism. By activating PPARδ, GW501516 can stimulate fatty acid oxidation and improve metabolic homeostasis, making it a target of interest in the search for new treatments for obesity. Therefore, this compound serves as a foundational element in the research and development of this class of potential anti-obesity medications sigmaaldrich.comscbt.comchemicalbook.com.

Applications in Agrochemical Synthesis

While iodinated aromatic compounds are utilized in various fields of chemistry, specific applications of this compound in the synthesis of agrochemicals are not extensively documented in publicly available literature. The general reactivity of the functional groups present in this compound suggests its potential as an intermediate in the synthesis of complex molecules that could have applications in agriculture. However, detailed research findings or established uses in this sector are not prominently reported.

Use in Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, aryl iodides are valuable precursors for the synthesis of functional materials. The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to a variety of chemical transformations, including the formation of organometallic reagents and participation in cross-coupling reactions. This reactivity allows for the incorporation of the aryl group into larger molecular architectures, including polymers.

Aryl iodide-derived ligands have been used in the preparation of coordination polymers, where the iodine atom can participate in interactions with metal centers, leading to the formation of extended network structures acs.org. Furthermore, the presence of an aryl iodide functional group can be exploited in post-polymerization modification, allowing for the synthesis of functionalized polymers with tailored properties. For example, aryl iodide-terminated polymers can undergo chemoselective S-arylation with thiol-containing molecules to form diblock copolymers nsf.gov. Additionally, iodine-functionalized hypercrosslinked polymers have been synthesized, demonstrating the utility of incorporating iodine into porous materials, which can then be used as catalysts or for other applications rsc.org. While specific examples detailing the use of this compound in these applications are not abundant, its structure as an aryl iodide makes it a potential candidate for the development of novel polymers and materials.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 60577-30-2 |

| Molecular Formula | C7H7IO |

| Molecular Weight | 234.03 g/mol |

| Melting Point | 67-68 °C |

| Boiling Point | 105-110 °C at 2 mmHg |

| IUPAC Name | This compound |

| Synonyms | 4-Iodo-o-cresol, 2-Methyl-4-iodophenol |

Enhancement of Material Absorption in EUV Lithography

Extreme Ultraviolet (EUV) lithography, a cornerstone of next-generation semiconductor manufacturing, utilizes a very short wavelength of 13.5 nm to pattern intricate features on silicon wafers. wikipedia.orgasml.com A significant challenge in this technology is the low absorption of EUV photons by conventional photoresist materials, which are typically composed of elements like carbon, hydrogen, and oxygen that have weak absorption at this wavelength. spiedigitallibrary.orggoogle.com This low absorption necessitates higher exposure doses, which can lead to reduced throughput and increased production costs. To overcome this limitation, researchers have focused on incorporating elements with high EUV absorption cross-sections into the photoresist and underlayer materials. spiedigitallibrary.orgresearchgate.net

One of the most promising elements for this purpose is iodine. google.comaip.org The introduction of iodine into lithographic materials has been a subject of study to address sensitivity issues in the EUV process. spiedigitallibrary.org The effectiveness of iodine stems from its high absorption coefficient for EUV photons, which is significantly greater than that of the elements found in traditional photoresists. aip.orgspie.org This enhanced absorption is primarily due to the ionization of its 4d electrons, which opens up additional absorption channels for EUV radiation. aip.org

The strategic incorporation of iodine into photoresist formulations can be achieved through various means, including the synthesis of iodine-containing polymers and the use of iodine-based underlayers. google.comspie.orgspiedigitallibrary.org These underlayers, when exposed to EUV radiation, can generate secondary electrons that diffuse into the overlying resist film, promoting the chemical reactions necessary for pattern formation and improving resolution. spiedigitallibrary.org

A prime example of a molecule utilized for this purpose is this compound. Research has shown that this compound serves as an excellent model for a functionalized organic photoresist monomer. aip.org The substitution of a single hydrogen atom with an iodine atom on a 2-methylphenol molecule results in a remarkable 4.6-fold increase in the EUV photoabsorption cross-section. nih.gov This substantial enhancement in absorption efficiency highlights the potential of this compound and similar iodinated compounds to significantly improve the performance of EUV photoresists, leading to higher sensitivity and the potential for reduced stochastic defects. spie.org

The table below presents computational data on the EUV absorption cross-sections for 2-methylphenol and its halogenated analogues, illustrating the superior absorption properties of the iodinated compound.

Biological and Biomedical Research Aspects of 4 Iodo 2 Methylphenol

Antimicrobial Activity and Mechanisms

The antimicrobial properties of phenolic compounds have long been recognized, and the introduction of a halogen atom into their structure can significantly modulate their activity. 4-Iodo-2-methylphenol, a halogenated derivative of cresol, has been a subject of interest in this regard. Its efficacy as an antimicrobial agent is rooted in its ability to interfere with essential microbial structures and functions.

Membrane Disruption and Cell Integrity Loss in Microorganisms

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of the microbial cell membrane. nih.gov Like other phenolic compounds, its amphiphilic nature allows it to partition into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity and fluidity.

The presence of the iodine atom and the methyl group on the phenol (B47542) ring influences the compound's lipophilicity, enhancing its ability to penetrate the lipid-rich membrane. Once embedded, it is thought to interfere with the functions of membrane-associated proteins and enzymes, leading to a cascade of detrimental effects. This disruption results in increased permeability of the cell membrane, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids. Ultimately, this loss of cellular contents and the inability to maintain a proton motive force lead to cell death.

Comparative Efficacy with Non-Halogenated Counterparts

The halogenation of phenols is a well-established strategy for enhancing their antimicrobial potency. When compared to its non-halogenated counterpart, 2-methylphenol (o-cresol), this compound is expected to exhibit superior antimicrobial activity. This increased efficacy can be attributed to several factors.

The introduction of an iodine atom increases the lipophilicity of the molecule, facilitating its passage across the microbial cell wall and membrane. Furthermore, the electron-withdrawing nature of the iodine atom can increase the acidity of the phenolic hydroxyl group, which may enhance its interaction with microbial proteins. Research on other halogenated phenols has consistently demonstrated their heightened effectiveness against a broad spectrum of microorganisms compared to their non-halogenated parent compounds. For instance, studies on chlorinated thymol (B1683141) derivatives have shown significant antimicrobial activity against resistant bacteria like MRSA.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its potential in cancer research, specifically concerning its cytotoxic effects on cancer cells.

In vitro Cytotoxicity against Various Cancer Cell Lines

While specific comprehensive studies on the in vitro cytotoxicity of this compound against a wide array of cancer cell lines are not extensively documented in publicly available literature, research on similar phenolic compounds provides valuable insights. The cytotoxic potential of phenolic compounds is often evaluated against various cancer cell lines to determine their efficacy and selectivity.

Table 1: Illustrative Cytotoxicity of Phenolic Compounds Against Various Cancer Cell Lines (Data for related compounds)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methylcatechol | Murine Tumor Cells | Induces apoptosis | nih.gov |

| Phenolic N-acylhydrazones | HCT-116 | Varies | |

| Populus nigra L. buds extract (phenolic components) | MCF-7 | Decreased viability | nih.gov |

The cytotoxicity of phenols is influenced by the nature and position of substituents on the aromatic ring. These substituents can affect the compound's ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptotic pathways in cancer cells. rotman-baycrest.on.canih.gov

Enhancement of Anticancer Properties through Metal Complexation

A promising strategy to enhance the therapeutic potential of organic compounds, including phenolics, is through their complexation with metal ions. arphahub.comnih.govresearchgate.net The formation of metal complexes can significantly alter the parent compound's pharmacological properties, such as its stability, solubility, and mechanism of action. mdpi.com

Structure-Activity Relationship Studies for Cytotoxicity

The cytotoxic effects of phenolic compounds are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different structural features influence biological activity. For this compound, several key structural aspects are expected to contribute to its cytotoxicity. rotman-baycrest.on.canih.gov

The lipophilicity, governed by the octanol-water partition coefficient (log P), is a crucial parameter. The presence of the iodine atom significantly increases the lipophilicity of this compound compared to 2-methylphenol, which can enhance its ability to cross cell membranes and accumulate within cancer cells. rotman-baycrest.on.ca

Electronic effects of the substituents also play a vital role. The electron-withdrawing nature of the iodine atom can influence the compound's ability to participate in redox reactions, potentially leading to the generation of cytotoxic reactive oxygen species within the tumor microenvironment. rotman-baycrest.on.canih.gov

Steric factors, related to the size and position of the substituents, can affect the molecule's interaction with biological targets. The ortho-methyl group in this compound can influence the conformation of the molecule and its binding to enzymes or receptors involved in cell proliferation and survival pathways. rotman-baycrest.on.canih.gov Quantitative structure-activity relationship (QSAR) models for phenolic compounds have shown that a combination of these physicochemical properties—lipophilicity, electronic effects, and steric parameters—correlates with their cytotoxic and apoptotic activities. rotman-baycrest.on.canih.govnih.gov

Antioxidant Activity Investigations

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This action helps to mitigate oxidative stress, a factor implicated in numerous chronic diseases. The antioxidant capacity of a phenol is influenced by the nature and position of substituents on its aromatic ring.

Research on other phenolic compounds has established various methods to evaluate antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Future investigations could employ these techniques to quantify the antioxidant potential of this compound and compare it to other well-known antioxidants. Furthermore, studies on the application of iodine to plants have shown an increase in the concentration of phenolic compounds and a corresponding enhancement of antioxidant activity, suggesting a complex interplay between iodine and phenolic biosynthesis that could be relevant to understanding the properties of iodinated phenols scielo.org.mx.

Table 1: Potential Factors Influencing the Antioxidant Activity of this compound

| Structural Feature | Potential Effect on Antioxidant Activity |

|---|---|

| Phenolic Hydroxyl Group | Primary site for free radical scavenging through hydrogen atom donation. |

| Methyl Group (at position 2) | Electron-donating nature may increase the stability of the resulting phenoxyl radical, enhancing antioxidant capacity. |

| Iodine Atom (at position 4) | Electronegativity and steric bulk could influence the electronic properties of the aromatic ring and its interaction with radicals. |

Interaction with Biological Systems

The biological effects of phenolic compounds are often mediated through their interactions with various components of biological systems, including enzymes, receptors, and metal ions.

Phenolic compounds are known to interact with a variety of enzymes and receptors, often leading to the modulation of their activity. For instance, some phenols can inhibit the activity of enzymes like polyphenol oxidase, which is involved in browning reactions in fruits and vegetables nih.gov. The mechanism of interaction can involve binding to the active site of the enzyme, thereby preventing the substrate from binding, or through allosteric effects nih.gov.

Given its structure, this compound could potentially interact with various enzymes. For example, thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis, is known to be inhibited by certain phenolic compounds mdpi.com. The iodine atom in this compound might lead to specific interactions with enzymes that have binding sites accommodating halogenated compounds.

Future research could explore the interaction of this compound with a panel of enzymes and receptors to identify potential biological targets. Techniques such as enzyme kinetics studies and computational docking could provide insights into the nature and specificity of these interactions.

Phenolic compounds, particularly those with multiple hydroxyl groups, can act as chelating agents, binding to metal ions and forming stable complexes nih.govnih.gov. This chelation can have significant biological implications, as it can reduce the bioavailability of essential metals or sequester toxic metals. The ability of polyphenols to chelate transition metals like iron and copper is also linked to their antioxidant activity, as these metals can catalyze the formation of reactive oxygen species through Fenton-like reactions nih.govresearchgate.net.

Table 2: Potential Metal Chelation Sites of this compound

| Potential Chelating Atom | Rationale |

|---|

| Oxygen of the Hydroxyl Group | The lone pair of electrons on the oxygen atom can be donated to a metal ion, forming a coordinate bond. |